Methyl 2-amino-6-methoxynicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCRNCDRJMTEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Amino 6 Methoxynicotinate
Conventional Synthetic Routes
Traditional methods for producing Methyl 2-amino-6-methoxynicotinate often rely on well-established, multi-step reaction sequences starting from common pyridine (B92270) derivatives. These routes, while reliable, can sometimes be lengthy and require precise control of reaction conditions.
One of the most direct conceptual routes to this compound is the esterification of its corresponding carboxylic acid, 2-amino-6-methoxynicotinic acid. This reaction involves the conversion of the carboxylic acid group (-COOH) into a methyl ester (-COOCH₃).
Table 1: General Conditions for Fischer Esterification
| Parameter | Description |
| Reactants | 2-amino-6-methoxynicotinic acid, Methanol |
| Catalyst | Strong acid (e.g., Sulfuric Acid, H₂SO₄) |
| Conditions | Typically heated to reflux |
| Product | This compound |
A more common and flexible approach involves building the target molecule from simpler, commercially available pyridine precursors. A notable example of such a multi-step synthesis starts with 2,6-dichloronicotinic acid. thieme-connect.com This process involves a carefully planned sequence of reactions to introduce the required functional groups—amino, methoxy (B1213986), and methyl ester—onto the pyridine ring.
The general sequence for this route is as follows:
Regioselective Methoxylation: The first step is the selective replacement of one of the chlorine atoms with a methoxy group.
Amination: The second chlorine atom is then substituted with an amino group.
Esterification: Finally, the carboxylic acid group is converted into a methyl ester.
This step-by-step approach allows for controlled modification of the pyridine core, offering versatility in creating various derivatives.
Advanced and Green Chemistry Approaches
In recent years, synthetic chemistry has moved towards more efficient and environmentally friendly methods. For the synthesis of this compound, advanced techniques such as microwave-assisted synthesis have been employed to significantly improve reaction times, yields, and selectivity. thieme-connect.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically accelerate reaction rates and often leads to cleaner products with higher yields compared to conventional heating methods. mdpi.comnih.gov Its application has been a key feature in the first reported synthesis of this compound. thieme-connect.com
The use of microwave heating at 300 W leads to a crude mixture where the desired 6-methoxy isomer is the predominant product, achieving a regioselectivity of 85–90%. thieme-connect.com This high selectivity is a marked improvement and demonstrates the advantage of microwave technology in controlling reaction outcomes. thieme-connect.com
Table 2: Comparison of Methoxylation Methods
| Feature | Microwave-Assisted Method |
| Starting Material | 2,6-dichloronicotinic acid |
| Key Reagent | Sodium methoxide |
| Advantage | High regioselectivity for the 6-position |
| Observed Selectivity | 85-90% for the 6-methoxy isomer thieme-connect.com |
| Benefit | Improved purity profile of the product thieme-connect.com |
Following the initial methoxylation and esterification, the synthesis proceeds with the introduction of a protected amino group. The intermediate, methyl 2-chloro-6-methoxynicotinate, is reacted with p-methoxybenzylamine. This nucleophilic aromatic substitution is also significantly accelerated by microwave irradiation. thieme-connect.com
The reaction is typically carried out in a microwave reactor at 170 °C for 2 hours. thieme-connect.com This step is followed by a final deprotection under flow hydrogenation conditions to yield the target compound, this compound. thieme-connect.com The combination of microwave-induced reactions and microfluidic flow technology represents a modern, time-saving, and efficient strategy for the synthesis of this valuable building block. thieme-connect.com
Table 3: Reaction Profile for Microwave-Induced Amination
| Parameter | Condition |
| Reactants | Methyl 2-chloro-6-methoxynicotinate, p-methoxybenzylamine |
| Solvent | 1,4-Dioxane (B91453) |
| Temperature | 170 °C thieme-connect.com |
| Time | 2 hours thieme-connect.com |
| Heating Method | Microwave Irradiation thieme-connect.com |
| Product | Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate |
Flow Reaction Technologies in Synthesis
The synthesis of this compound, a valuable building block for fused 2-pyridones, has been optimized by integrating modern techniques such as flow reaction technologies. thieme-connect.comthieme-connect.comresearchgate.net This approach, particularly in the final deprotection stage, offers significant advantages over traditional batch processing, leading to a more efficient and controlled synthesis.
A critical step in the synthesis is the final deprotection of the intermediate, Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate, to yield the target compound. thieme-connect.com This transformation is efficiently achieved using microfluidic flow hydrogenation. thieme-connect.comthieme-connect.com The process involves passing a solution of the intermediate in ethanol (B145695) through a continuous-flow hydrogenation reactor, specifically an H-Cube instrument. thieme-connect.com The reaction occurs over a palladium on carbon (Pd/C) catalyst contained within a cartridge. thieme-connect.com This method allows for precise control over reaction parameters, leading to a high-yield conversion.
A solution of Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate (4.0 g, 13.23 mmol) in ethanol (25 mL) is hydrogenated using an H-Cube instrument over a 70 mm 10% Pd/C CatCart column. thieme-connect.comthieme-connect.com The reaction is conducted under full hydrogenation mode at a column temperature of 70 °C, affording the final product in a 95% yield. thieme-connect.comthieme-connect.com
| Reactant | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate | H₂ (in H-Cube instrument), 10% Pd/C CatCart, Ethanol, 70 °C | This compound | 95% |
Starting Materials and Precursors in Synthesis
The synthesis of this compound begins with commercially available starting materials and proceeds through key intermediates.
The synthetic route commences with 2,6-Dichloronicotinic acid, a commercially available compound. thieme-connect.com This molecule serves as the foundational pyridine core upon which the desired functional groups are installed through a multi-step sequence. The first key transformation is a regioselective methoxylation, which is advantageously performed under microwave irradiation to yield 2-chloro-6-methoxynicotinic acid with high selectivity (85-90%). thieme-connect.com
Following the initial methoxylation, the resulting 2-chloro-6-methoxynicotinic acid undergoes esterification to form the key intermediate, Methyl 2-chloro-6-methoxynicotinate. thieme-connect.com This intermediate is then subjected to a nucleophilic substitution reaction. Specifically, the crude Methyl 2-chloro-6-methoxynicotinate is reacted with an excess of p-methoxybenzylamine in 1,4-dioxane under microwave irradiation at 170 °C. thieme-connect.comthieme-connect.com
| Reactant | Reagents/Conditions | Product |
|---|---|---|
| Methyl 2-chloro-6-methoxynicotinate | p-Methoxybenzylamine, 1,4-Dioxane, Microwave (170 °C, 2 h) | Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate |
Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate is the immediate precursor to the final product. thieme-connect.com The 4-methoxybenzyl group serves as a protecting group for the amino functionality at the 2-position. This protecting group is crucial for the synthetic strategy and is removed in the final step. As detailed previously, the deprotection is executed via microfluidic hydrogenation, which cleaves the benzyl (B1604629) group to unveil the primary amine, yielding the desired this compound with high purity and yield. thieme-connect.comthieme-connect.com
Purification and Isolation Techniques in Synthetic Protocols
Following the chemical synthesis of this compound, the crude product typically exists as a mixture. Effective purification is paramount to obtaining the compound in a form suitable for its intended applications, which often demand high purity. The choice of purification strategy is guided by the scale of the reaction, the polarity of the target compound relative to impurities, and its solubility characteristics.
Column chromatography is a widely utilized preparative technique for the separation and purification of individual compounds from a mixture. In the context of this compound synthesis, it is particularly effective for separating the target molecule from structurally similar impurities.
One documented method for the purification of a closely related precursor, methyl 6-methoxy-2-(benzylamino)nicotinates, involves the use of silica (B1680970) gel as the stationary phase. thieme-connect.com A gradient elution system is employed, starting with a less polar mobile phase and gradually increasing the polarity to facilitate the separation of compounds with varying affinities for the stationary phase. Specifically, a gradient of hexane (B92381) and ethyl acetate (B1210297) (EtOAc) is used, transitioning from a ratio of 4:1 to 1:1. thieme-connect.com This progressive increase in the proportion of the more polar ethyl acetate effectively elutes the desired product from the silica column while retaining more polar impurities. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), and those containing the pure product are combined and concentrated under reduced pressure.
Table 1: Column Chromatography Parameters for a Precursor of this compound
| Parameter | Details |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane-Ethyl Acetate (EtOAc) |
| Elution Method | Gradient |
| Initial Solvent Ratio | 4:1 (Hexane:EtOAc) |
| Final Solvent Ratio | 1:1 (Hexane:EtOAc) |
This data is based on the purification of a structurally related precursor. thieme-connect.com
Trituration is a purification technique that involves washing or suspending a solid crude product in a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble. This method is particularly useful for removing small amounts of impurities from a solid product.
Following column chromatography, trituration can be employed as a final purification step. In the synthesis of the aforementioned precursor, the residue obtained after concentrating the fractions from column chromatography is triturated with diethyl ether. thieme-connect.com The solid product is stirred with the solvent, which dissolves the more soluble impurities, leaving the purified product as a solid. The solid is then collected by filtration and dried, yielding the final, purified compound. The choice of diethyl ether as the trituration solvent is based on the low solubility of the target compound and the higher solubility of the remaining impurities in this solvent.
Table 2: Trituration Parameters for a Precursor of this compound
| Parameter | Details |
| Trituration Solvent | Diethyl Ether |
| Procedure | The residue is stirred with the solvent, and the resulting solid is collected by filtration. |
This data is based on the purification of a structurally related precursor. thieme-connect.com
Spectroscopic Characterization in Research and Development
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum of Methyl 2-amino-6-methoxynicotinate exhibits distinct signals corresponding to each unique proton in the molecule. Analysis of a spectrum recorded in DMSO-d₆ reveals a doublet at 7.93 ppm, which is attributed to the proton on the pyridine (B92270) ring. A broad singlet appearing at 7.27 ppm corresponds to the two protons of the amino group. Another doublet is observed at 6.01 ppm, also arising from a proton on the pyridine ring. The two sharp singlets at 3.82 ppm and 3.76 ppm are assigned to the protons of the two methoxy (B1213986) groups present in the molecule. thieme-connect.com
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 7.93 | d | 1H | Pyridine-H | thieme-connect.com |
| 7.27 | br s | 2H | -NH₂ | thieme-connect.com |
| 6.01 | d | 1H | Pyridine-H | thieme-connect.com |
| 3.82 | s | 3H | -OCH₃ | thieme-connect.com |
| 3.76 | s | 3H | -OCH₃ | thieme-connect.com |
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. In the spectrum recorded in DMSO-d₆, the signals for the carbon atoms of this compound appear at various chemical shifts. The carbons of the carbonyl group and the pyridine ring are observed at 167.6, 166.6, 159.7, 142.2, 99.7, and 98.3 ppm. The signals for the two methoxy group carbons are found at 53.5 and 51.4 ppm. thieme-connect.com
| Chemical Shift (δ) in ppm | Assignment | Reference |
|---|---|---|
| 167.6 | C=O | thieme-connect.com |
| 166.6 | Pyridine-C | thieme-connect.com |
| 159.7 | Pyridine-C | thieme-connect.com |
| 142.2 | Pyridine-C | thieme-connect.com |
| 99.7 | Pyridine-C | thieme-connect.com |
| 98.3 | Pyridine-C | thieme-connect.com |
| 53.5 | -OCH₃ | thieme-connect.com |
| 51.4 | -OCH₃ | thieme-connect.com |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.
ESI-HRMS Data
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 183.0764. The experimentally found value is also 183.0764, which confirms the elemental composition as C₈H₁₁N₂O₃. thieme-connect.com
| Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|
| [M+H]⁺ | 183.0764 | 183.0764 | thieme-connect.com |
Biological and Pharmacological Relevance As a Precursor or Building Block
Role in the Synthesis of Compounds with Potential Biological Activities
The chemical versatility of Methyl 2-amino-6-methoxynicotinate allows for its incorporation into various molecular scaffolds, leading to the generation of compounds with a wide spectrum of biological activities. Researchers have successfully utilized this compound as a starting material or key intermediate to synthesize molecules with potential antimicrobial, anti-inflammatory, and antiviral properties.
Antimicrobial properties
Derivatives of nicotinic acid, the class to which this compound belongs, have shown potential as antimicrobial agents. The synthesis of novel nicotinonitrile derivatives has been accomplished using starting materials that feature a 2-amino-6-substituted phenyl-4-aryl nicotinonitrile backbone. researchgate.net These compounds have been subsequently evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net
Furthermore, this compound is a known precursor for the synthesis of fused 2-pyridones. researchgate.netresearchgate.netresearchgate.net This class of compounds has been investigated for its antibacterial properties. For instance, bicyclic dihydrothiazolo fused 2-pyridones have been studied as a new class of antibacterial agents that target the formation of pili in pathogenic bacteria. diva-portal.org More recently, a new generation of substituted ring-fused 2-pyridones has been shown to not only inhibit virulence gene expression in Listeria monocytogenes but also to potentiate the bactericidal effects of other agents. nih.gov
A series of methyl-2-aminopyridine-4-carboxylate derivatives were synthesized and evaluated for their in vitro antimicrobial activity, with some compounds demonstrating notable efficacy.
Anti-inflammatory properties
Nicotinamide (B372718), the amide form of vitamin B3 and a close structural relative of this compound, is well-documented for its potent anti-inflammatory effects. nih.govnih.govijdvl.com It has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α. nih.govijdvl.com This inhibitory action on key mediators of inflammation suggests that derivatives of nicotinamide, and by extension, compounds synthesized from this compound, could possess significant anti-inflammatory potential.
The anti-inflammatory activity of nicotinamide and its isomers has been demonstrated in various experimental models of pain and inflammation. nih.gov These findings provide a strong rationale for exploring this compound as a scaffold for the development of novel anti-inflammatory drugs.
HIV Integrase Strand Transfer Inhibitors (through derivatives)
A crucial application of compounds structurally related to this compound is in the development of inhibitors for HIV integrase, a key enzyme in the viral replication cycle. nih.gov Specifically, the synthesis of Methyl 2-((Benzyloxy)amino)-6-methoxynicotinate has been reported as an intermediate in the structure-guided optimization of HIV integrase strand transfer inhibitors (INSTIs). nih.gov This highlights the role of the 2-amino-6-methoxynicotinate scaffold as a valuable pharmacophore in the design of next-generation antiretroviral drugs. nih.gov The development of such inhibitors is critical for overcoming drug resistance to existing therapies. nih.gov
Anti-tubercular agents (through derivatives)
This compound's parent compound, methyl 6-methoxynicotinate, has been utilized in the synthesis of novel isatin-nicotinohydrazide hybrids with potent activity against Mycobacterium tuberculosis. nih.govresearchgate.nettandfonline.comtandfonline.com A study demonstrated that the introduction of a 6-methoxy group significantly enhanced the anti-tubercular activity of these hybrids, with some derivatives showing a 2-4 fold increase in potency compared to their unsubstituted counterparts. nih.govtandfonline.comtandfonline.com
The following table summarizes the anti-tubercular activity of selected 6-methoxy nicotinohydrazide derivatives against a drug-susceptible strain of M. tuberculosis.
| Compound | MIC (µg/mL) against M. tuberculosis (ATCC 27294) |
| 5j | 3.9 |
| 5k | 1.95 |
| 5l | 0.98 |
| 5m | 0.48 |
| Data sourced from a study on isatin-nicotinohydrazide hybrids. nih.gov |
These findings underscore the importance of the 6-methoxy substitution in optimizing the anti-tubercular efficacy of these compounds, making this compound a highly relevant starting material for the development of new anti-TB drugs. nih.gov
Mechanism of Action of Derived Compounds
The diverse biological activities of compounds derived from this compound are a result of their specific interactions with various molecular targets within pathogenic organisms or host inflammatory pathways.
Interaction with specific molecular targets
Antimicrobial and Anti-tubercular Mechanisms:
The antimicrobial action of compounds derived from this compound can be attributed to several mechanisms. For instance, ring-fused 2-pyridones, which can be synthesized from this precursor, have been shown to inhibit the assembly of bacterial pili by targeting key chaperone proteins in the chaperone-usher pathway in uropathogenic E. coli. diva-portal.org In Listeria monocytogenes, these compounds can inactivate the PrfA virulence activator, thereby reducing the expression of virulence factors. nih.gov Furthermore, some 2-pyridones act as efflux pump inhibitors, which can restore the efficacy of other antibacterial agents. nih.gov
In the context of anti-tubercular agents, molecular docking studies of isatin-nicotinohydrazide hybrids derived from methyl 6-methoxynicotinate have suggested that their mechanism of action may involve the inhibition of the flavoenzyme Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase (DprE1). nih.govresearchgate.net DprE1 is a critical enzyme involved in the synthesis of the mycobacterial cell wall, making it an attractive target for new anti-TB drugs.
Anti-inflammatory Mechanisms:
Modulation of Enzyme and Receptor Activity
This compound serves as a crucial starting material or intermediate in the synthesis of a variety of heterocyclic compounds that exhibit significant modulatory effects on the activity of various enzymes and receptors. Its inherent structural features, including the aminopyridine core and the strategically placed methoxy (B1213986) and ester groups, allow for versatile chemical modifications, leading to the development of potent and selective bioactive molecules. Research has demonstrated its utility as a scaffold in the generation of inhibitors for key enzymes implicated in cancer and infectious diseases, as well as antagonists for important neurological receptors.
Role as a Precursor in Kinase Inhibition
The aminopyridine framework is a well-established pharmacophore in the design of kinase inhibitors. This compound is utilized as a precursor for the synthesis of fused 2-pyridones and other related heterocyclic systems that have been investigated as inhibitors of specific kinases. researchgate.netresearchgate.net For instance, derivatives of this compound have been explored in the creation of MEK1 inhibitors. researchgate.net MEK1 (Mitogen-activated protein kinase kinase 1) is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various human cancers. By serving as a foundational structure, this compound enables the construction of more complex molecules designed to fit into the ATP-binding pocket of MEK1, thereby inhibiting its catalytic activity and disrupting downstream signaling pathways that promote cell proliferation.
Furthermore, the broader family of aminopyridine-based compounds, to which this compound belongs, has been instrumental in developing inhibitors for other kinase families, such as Phosphatidylinositol 3-kinases (PI3Ks) and Cyclin-Dependent Kinases (CDKs). nih.govgoogle.com For example, 2-amino-4-methylquinazoline derivatives, which share structural similarities, have been identified as highly potent PI3K inhibitors for cancer treatment. nih.gov The development of such inhibitors is a key strategy in cancer therapy, as kinases are central regulators of cell growth, survival, and differentiation. nih.gov
Application in Developing Receptor Antagonists
The chemical scaffold of this compound is also valuable for synthesizing ligands that target G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. It has been used as a key intermediate in the synthesis of potent antagonists for both dopamine D2 and serotonin 5-HT3 receptors. researchgate.net Antagonism of these receptors is a validated therapeutic approach for managing conditions like nausea and vomiting, particularly those induced by chemotherapy, as well as certain psychiatric disorders. The synthesis of these antagonists often involves modifying the core pyridine (B92270) ring of this compound to introduce functionalities that enhance binding affinity and selectivity for the target receptors. researchgate.net
Use in Synthesizing Inhibitors for Microbial Enzymes
In the field of infectious diseases, precursors structurally related to this compound have been employed to create potent inhibitors of essential microbial enzymes. For instance, methyl 6-methoxynicotinate was used to synthesize a series of isatin–nicotinohydrazide hybrids. tandfonline.com These hybrid molecules have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their mechanism of action is believed to involve the inhibition of critical enzymes in the bacterial cell wall synthesis pathway, such as enoyl-acyl carrier protein reductase (InhA) and Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase (DprE1). tandfonline.com This highlights the utility of the methoxynicotinate scaffold in developing novel anti-tubercular agents.
Similarly, the broader structural class of nicotinic acid derivatives serves as a foundation for HIV integrase strand transfer inhibitors (INSTIs). nih.govacs.org While these specific examples started from 2,6-dichloronicotinic acid, the resulting 6-methoxynicotinate core is a key feature of the intermediates, demonstrating the importance of this chemical motif in designing molecules that can effectively inhibit the enzymatic activity of HIV integrase, a crucial enzyme for viral replication. nih.govacs.org
The following table summarizes the role of this compound and its closely related precursors in the development of enzyme and receptor modulators.
Table 1: Modulation of Enzyme and Receptor Activity by Derivatives of this compound
| Precursor/Building Block | Resulting Bioactive Molecule Class | Target Enzyme/Receptor | Therapeutic Area/Relevance |
| This compound | Fused 2-pyridones | MEK1 (Mitogen-activated protein kinase kinase 1) | Cancer |
| This compound | Pyridine-3-carboxamides | Dopamine D2 and Serotonin 5-HT3 Receptors | Antiemetic, Psychiatry |
| Methyl 6-methoxynicotinate | Isatin–nicotinohydrazide hybrids | InhA and DprE1 | Infectious Disease (Tuberculosis) |
| 2,6-Dichloronicotinic acid (leading to 6-methoxy derivatives) | 1-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides | HIV Integrase | Infectious Disease (HIV/AIDS) |
Q & A
Q. What are the recommended safety protocols for handling Methyl 2-amino-6-methoxynicotinate in laboratory settings?
- Methodological Answer : Based on analogous compounds (e.g., 2-Amino-6-methylnicotinonitrile), use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 or ABEK-P2 cartridges) for high-exposure scenarios and P95 filters for low exposure. Wear full protective clothing, including gloves and eye protection. Avoid environmental release into drainage systems due to potential toxicity. Store in stable conditions away from incompatible materials . Toxicity data suggest carcinogenic risks at >0.1% concentrations, necessitating strict exposure controls .
Q. How can researchers verify the purity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with ≥98% purity thresholds as a baseline, referencing analytical standards from authoritative databases like NIST Chemistry WebBook . Cross-validate with spectroscopic methods (e.g., -NMR, -NMR) to confirm molecular structure (CHNO) and functional groups. Report melting points and compare with literature data, noting that discrepancies may arise from polymorphic forms or impurities .
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer : Adapt methodologies from structurally related nicotinate derivatives, such as esterification of 2-amino-6-methoxynicotinic acid using methanol under acid catalysis. Optimize reaction conditions (e.g., temperature, solvent polarity) based on precedents for methyl esters of chlorinated or fluorinated nicotinic acids . Purify via recrystallization or column chromatography, and characterize intermediates using LC-MS to track reaction progress .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to assess electron-donating effects of the methoxy group and electron-withdrawing effects of the ester moiety on aromatic ring reactivity. Compare with experimental results from Suzuki-Miyaura couplings using Pd catalysts, monitoring regioselectivity via -NMR. Reference studies on similar compounds (e.g., 2-Amino-6-chloronicotinic acid) to contextualize substituent effects on reaction rates and yields .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) under controlled heating rates to identify polymorphic transitions. Compare results with NIST-standardized data . Replicate synthesis and purification protocols from multiple sources, noting solvent systems (e.g., ethanol vs. acetonitrile) and crystallization conditions that may affect crystal packing. Publish detailed experimental parameters (e.g., ramp rates, solvent purity) to enable cross-lab reproducibility .
Q. How can systematic reviews address gaps in toxicological data for this compound?
- Methodological Answer : Follow PRISMA guidelines to aggregate in vitro and in vivo toxicity studies, prioritizing data from OECD-compliant assays (e.g., Ames test for mutagenicity). Use meta-analysis to quantify dose-response relationships, noting limitations in extrapolating acute toxicity (e.g., LD) to chronic exposure. Highlight discrepancies in carcinogenicity classifications (e.g., IARC vs. NTP) and recommend standardized testing protocols for amino-nicotinate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
